5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol
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Overview
Description
5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol is a complex organic compound that features a pyridine ring substituted with a hydroxyphenyl group and an aminomethyl group, along with a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the hydroxyphenyl group through electrophilic aromatic substitution. The aminomethyl group can be introduced via a Mannich reaction, and the methoxyphenol moiety is often added through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and solvent conditions. Catalysts and reagents are selected to facilitate the desired transformations while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the methoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group typically yields quinones, while reduction of a nitro group results in an amine.
Scientific Research Applications
5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxy(pyridin-2-yl)methyl)phenol
- 5-(4-Chlorobenzoyl)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Uniqueness
Compared to similar compounds, 5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
821784-66-1 |
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Molecular Formula |
C19H18N2O3 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
5-[[[5-(4-hydroxyphenyl)pyridin-3-yl]amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C19H18N2O3/c1-24-19-7-2-13(8-18(19)23)10-21-16-9-15(11-20-12-16)14-3-5-17(22)6-4-14/h2-9,11-12,21-23H,10H2,1H3 |
InChI Key |
VXOJKQCKVXCNRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CN=CC(=C2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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